![molecular formula C17H16Br2N4O2S2 B2499678 4-bromo-N-({5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide CAS No. 338421-61-7](/img/structure/B2499678.png)
4-bromo-N-({5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-({5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H16Br2N4O2S2 and its molecular weight is 532.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy Potential
The benzenesulfonamide derivative compounds, similar to the one , have been studied for their potential in photodynamic therapy, especially in cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) on a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups revealed promising properties for photodynamic therapy application due to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a potential candidate for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Activities
A range of sulfanilamide-derived 1,2,3-triazole compounds, similar to the compound , have been synthesized and demonstrated significant antimicrobial potency. Wang, Wan, and Zhou (2010) found that some of these compounds, particularly those with specific substitutions, exhibited promising antibacterial potency against various strains, highlighting their potential in antimicrobial applications (Wang, Wan, & Zhou, 2010).
Antiproliferative and Antilipolytic Activities
Research by Shkoor et al. (2021) on a series of benzene derivatives, including compounds structurally similar to 4-bromo-N-({5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide, has shown that they possess antiproliferative activity against obesity-related colorectal cells and inhibit pancreatic lipase. This suggests potential applications in treating obesity-related cancers (Shkoor et al., 2021).
Tautomerism and Structural Characterization
Further research into the tautomerism and structural characterization of similar sulfonamide-1,2,4-triazine derivatives has been conducted by Branowska et al. (2022). Their study, which investigated the tautomeric forms in different solvents, provides valuable insights into the structural properties and stability of similar compounds in various environments, which is crucial for their potential application in various fields (Branowska et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromo-N-[[5-[(4-bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Br2N4O2S2/c1-23-16(10-20-27(24,25)15-8-6-14(19)7-9-15)21-22-17(23)26-11-12-2-4-13(18)5-3-12/h2-9,20H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWQTWAYFPVXKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)Br)CNS(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Br2N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

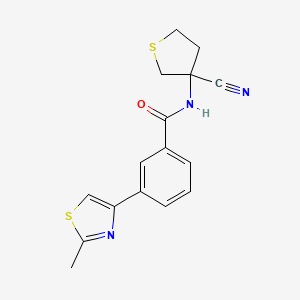
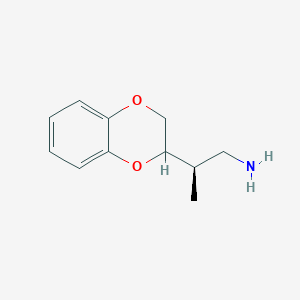
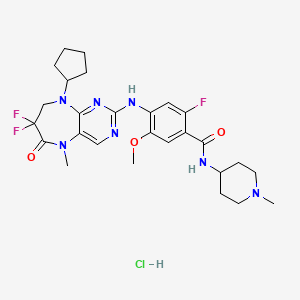
![2-[1-(Oxan-3-ylmethyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2499602.png)
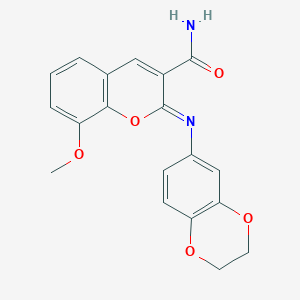
![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-phenylacetamide](/img/structure/B2499604.png)
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2499605.png)
![(4-((1H-imidazol-1-yl)methyl)phenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2499608.png)
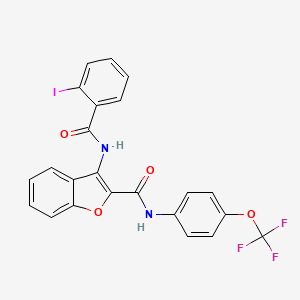
![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2499610.png)
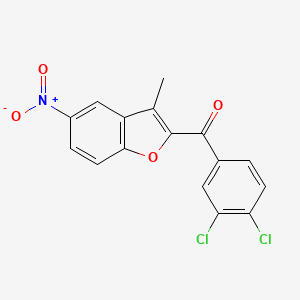
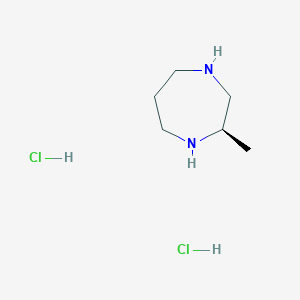

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2499618.png)